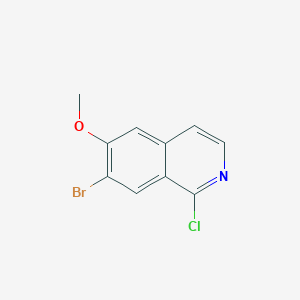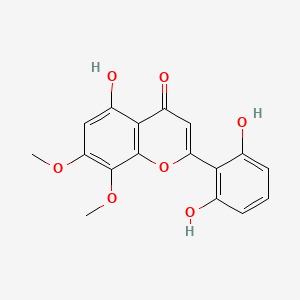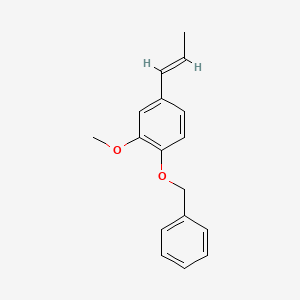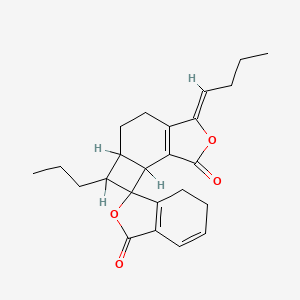![molecular formula C35H30N2O2 B3030666 (2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole CAS No. 940880-69-3](/img/no-structure.png)
(2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole" is a complex molecule that likely contains multiple chiral centers and spirocyclic structures, as indicated by the stereochemical descriptors and the spirobi[inden] nomenclature. The presence of oxazole rings suggests that it may have been synthesized using strategies similar to those described for other oxazole-containing compounds in the provided papers.
Synthesis Analysis
The synthesis of oxazole derivatives can involve various strategies. For instance, the synthesis of 2-phenyl-4,5-functionalized oxazoles has been achieved using a versatile template like 4-bis(methylthio)methylene-2-phenyloxazol-5-one, which allows for nucleophilic ring-opening followed by cyclization . Additionally, photocyclization of 2-aryloxazole derivatives has been used to create spirocyclic compounds with excellent diastereoselectivity . These methods could potentially be adapted for the synthesis of the compound , considering its oxazole and spirocyclic components.
Molecular Structure Analysis
The molecular structure of the compound would be expected to exhibit a high degree of stereochemistry due to the presence of multiple chiral centers. The spirocyclic nature of the molecule would also contribute to its three-dimensional conformation, potentially affecting its reactivity and interaction with biological targets. The synthesis of similar spirocyclic compounds has been reported, where the stereochemistry was carefully controlled .
Chemical Reactions Analysis
Oxazole-containing compounds can participate in various chemical reactions. For example, they can be used as ligands in enantioselective catalysis, as seen with C2-symmetric tetrahydrobi(oxazoles) . The oxazole moiety can also be involved in cross-dehydrogenative coupling reactions and can be functionalized at different positions to yield a variety of derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its oxazole rings and spirocyclic structure. Oxazoles are known for their heteroaromatic character, which can confer stability and electronic properties useful in medicinal chemistry . The spirocyclic elements would likely affect the compound's solubility and crystallinity, which are important factors in drug development and material science .
Wissenschaftliche Forschungsanwendungen
Electronic Structure Studies
Research involving similar oxazole derivatives, such as various mono- and bisoxazolines, has been conducted to understand their electronic structures. These studies, using photoelectron spectra and quantum chemical calculations, provide insights into the valence electronic structures of these compounds (Kovač et al., 1999).
Crystal Structure Analysis
The crystal structure of compounds related to the oxazole ring, such as 2-Methyl-1,1-diphenyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-1-ol, has been analyzed, providing valuable information on their molecular arrangement and interactions (Jia et al., 2013).
Anticancer Activity
Oxazole derivatives have been synthesized and tested for anticancer properties. For instance, some compounds with a 5-methyl-2-[(un)substituted phenyl]-4-oxazole structure have shown strong inhibitory activities against certain cancer cell lines (Liu et al., 2009).
Corrosion Inhibition
Studies on oxazole derivatives like (4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanol have demonstrated their potential as corrosion inhibitors, especially in metal preservation in harsh environments (Rahmani et al., 2018).
Eigenschaften
CAS-Nummer |
940880-69-3 |
|---|---|
Produktname |
(2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole |
Molekularformel |
C35H30N2O2 |
Molekulargewicht |
510.6 |
IUPAC-Name |
(2R)-2-phenyl-4-[(3S)-4'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-2,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C35H30N2O2/c1-3-9-23(10-4-1)29-21-39-34(36-29)28-16-8-14-25-18-20-35(32(25)28)19-17-24-13-7-15-27(31(24)35)30-22-38-33(37-30)26-11-5-2-6-12-26/h1-16,29,33H,17-22H2/t29-,33-,35+/m1/s1 |
InChI-Schlüssel |
QSBJXOGJVXXJRA-DMOWINQSSA-N |
Isomerische SMILES |
C1C[C@]2(CCC3=C2C(=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5)C6=C1C=CC=C6C7=N[C@H](OC7)C8=CC=CC=C8 |
SMILES |
C1CC2(CCC3=C2C(=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C6=C1C=CC=C6C7=NC(OC7)C8=CC=CC=C8 |
Kanonische SMILES |
C1CC2(CCC3=C2C(=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C6=C1C=CC=C6C7=NC(OC7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3aR,10Z,11aS,12aR,14aR)-2,3,3a,4,5,6,7,8,9,11a,12,13,14,14a-Tetradecahydro-2-[[7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-4-quinolinyl]oxy]-5-methyl-4,14-dioxocyclopenta[c]cyclopropa[g][1,6]diazacyclotetradecine-12a(1H)-carboxylic acid](/img/structure/B3030583.png)










![(R)-methyl 5-(6-(chloromethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B3030604.png)

